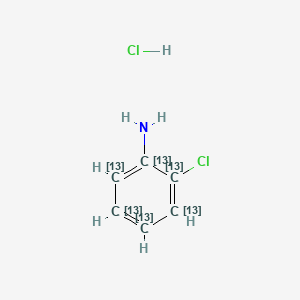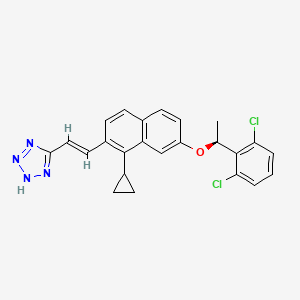
MsbA-IN-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MsbA-IN-6 is a potent antibiotic and inhibitor of the gram-negative ATP-binding cassette (ABC) transporter MsbA. This transporter is essential for transporting lipopolysaccharide across the inner bacterial membrane. This compound exerts its bactericidal effect on Escherichia coli by inhibiting the ATPase and transport activity of MsbA, while retaining efficacy against multidrug-resistant clinical strains .
Méthodes De Préparation
The synthetic routes and reaction conditions for MsbA-IN-6 are not explicitly detailed in the available literature.
Analyse Des Réactions Chimiques
MsbA-IN-6 undergoes various chemical reactions, primarily focusing on its interaction with the MsbA transporter. The compound inhibits the ATPase and transport activity of MsbA, leading to the disruption of lipopolysaccharide transport in gram-negative bacteria . Common reagents and conditions used in these reactions include ATP and other substrates that interact with the MsbA transporter. The major products formed from these reactions are the inhibited forms of the MsbA transporter, leading to bacterial cell death .
Applications De Recherche Scientifique
MsbA-IN-6 has several scientific research applications, particularly in the fields of microbiology, biochemistry, and pharmacology. It is used to study the mechanisms of antibiotic resistance in gram-negative bacteria and to develop new antibiotics targeting the MsbA transporter . The compound is also valuable in understanding the structure and function of ABC transporters and their role in bacterial cell membrane biogenesis . Additionally, this compound is used in drug discovery and development to identify potential inhibitors of multidrug-resistant bacterial strains .
Mécanisme D'action
MsbA-IN-6 exerts its effects by inhibiting the ATPase and transport activity of the MsbA transporter. This inhibition disrupts the transport of lipopolysaccharide across the inner bacterial membrane, leading to the accumulation of toxic intermediates and bacterial cell death . The molecular targets of this compound are the ATPase and transport domains of the MsbA transporter, which are essential for its function . The pathways involved include the ATP hydrolysis and substrate transport pathways of the MsbA transporter .
Comparaison Avec Des Composés Similaires
MsbA-IN-6 is unique in its potent inhibition of the MsbA transporter and its efficacy against multidrug-resistant bacterial strains. Similar compounds include other MsbA inhibitors such as tetrahydrobenzothiophene 1 (TBT1) and G247, which also target the MsbA transporter but have different mechanisms of action . TBT1 and G247 bind to different sites on the MsbA transporter and induce distinct conformational changes, leading to varied effects on ATPase activity and substrate transport .
Propriétés
Formule moléculaire |
C24H20Cl2N4O |
|---|---|
Poids moléculaire |
451.3 g/mol |
Nom IUPAC |
5-[(E)-2-[1-cyclopropyl-7-[(1S)-1-(2,6-dichlorophenyl)ethoxy]naphthalen-2-yl]ethenyl]-2H-tetrazole |
InChI |
InChI=1S/C24H20Cl2N4O/c1-14(23-20(25)3-2-4-21(23)26)31-18-11-9-15-5-6-17(10-12-22-27-29-30-28-22)24(16-7-8-16)19(15)13-18/h2-6,9-14,16H,7-8H2,1H3,(H,27,28,29,30)/b12-10+/t14-/m0/s1 |
Clé InChI |
BRIRTHDHCSCYFI-WONIAPNHSA-N |
SMILES isomérique |
C[C@@H](C1=C(C=CC=C1Cl)Cl)OC2=CC3=C(C=C2)C=CC(=C3C4CC4)/C=C/C5=NNN=N5 |
SMILES canonique |
CC(C1=C(C=CC=C1Cl)Cl)OC2=CC3=C(C=C2)C=CC(=C3C4CC4)C=CC5=NNN=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


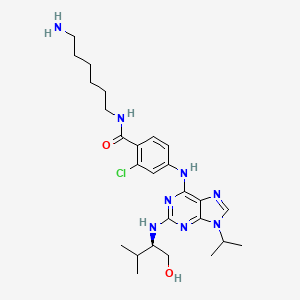
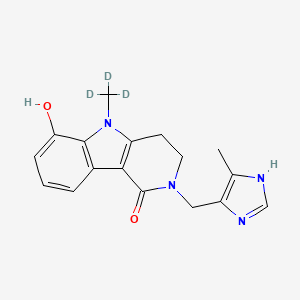
![N-[4-[4-(3-cyanophenyl)piperazin-1-yl]butyl]-4-thiophen-3-ylbenzamide](/img/structure/B12415753.png)
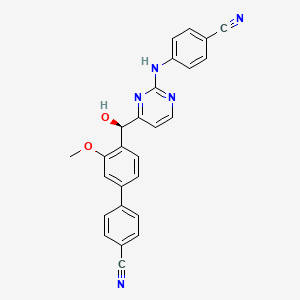
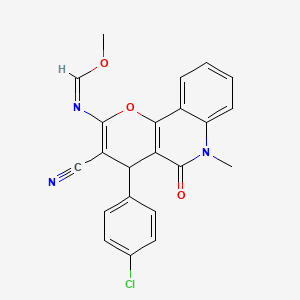
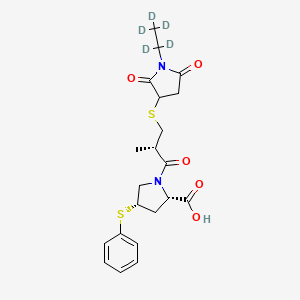

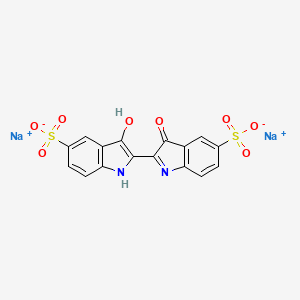


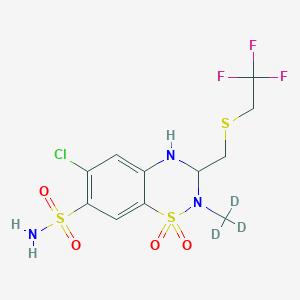
![N,N-diethyl-2-[4-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]ethanamine](/img/structure/B12415812.png)

